molecular formula C20H21N3O3S B2606506 propyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate CAS No. 691866-89-4

propyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate

Cat. No.: B2606506
CAS No.: 691866-89-4
M. Wt: 383.47
InChI Key: UNPCWGQGTNIGOO-UHFFFAOYSA-N
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Description

Propyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by the presence of a thieno[2,3-b]pyridine core, which is a fused heterocyclic system containing both thiophene and pyridine rings

Properties

IUPAC Name

propyl 3-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-4-8-26-20(25)13-6-5-7-14(10-13)23-18(24)17-16(21)15-11(2)9-12(3)22-19(15)27-17/h5-7,9-10H,4,8,21H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPCWGQGTNIGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate typically involves a multi-step process. One common method is the one-pot three-component condensation reaction. This involves the condensation of 3-methylpentane-2,4-diones with cyanothioacetamide and α-halocarbonyl compounds in the presence of a base such as sodium ethoxide in dimethylformamide (DMF) at 50°C . The reaction proceeds through a series of steps including Knoevenagel condensation, intramolecular cyclization, and alkylation to form the desired thienopyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the benzoate ester can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted thienopyridine derivatives.

Scientific Research Applications

Propyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate involves its interaction with specific molecular targets. The amino group and the thienopyridine core can form hydrogen bonds and π-π interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The compound may also interact with nucleic acids, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.

Biological Activity

Propyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate is a complex organic compound that has drawn significant interest in medicinal chemistry due to its potential biological activities. This compound features a thieno[2,3-b]pyridine core with unique substituents that contribute to its pharmacological properties. The focus of this article is to explore the biological activity of this compound, particularly its role as an enzyme inhibitor and its implications in metabolic disorders and cancer therapy.

Structural Characteristics

The molecular structure of this compound includes:

  • Thieno[2,3-b]pyridine core : This heterocyclic structure is known for various biological activities.
  • Amido and benzoate moieties : These functional groups enhance the compound's reactivity and biological interaction potential.

Biological Activity Overview

The primary biological activity associated with this compound includes:

Enzyme Inhibition Studies

A study demonstrated that this compound effectively inhibits ACC activity in vitro. The inhibition was quantified using enzyme assays where varying concentrations of the compound were tested against ACC from rat liver extracts. Results indicated a significant reduction in lipid synthesis at IC50 values comparable to known ACC inhibitors.

Concentration (µM)Lipid Synthesis (%)
0100
180
1050
5025

Antitumor Activity

In a study involving human lung cancer cell lines (A549 and HCC827), this compound was evaluated for its cytotoxic effects. The MTS assay results showed that the compound exhibited moderate cytotoxicity with IC50 values indicating effective growth inhibition:

Cell LineIC50 (µM)
A54915.5
HCC82718.7

These findings suggest that while further studies are needed to fully elucidate the mechanisms of action, the compound shows potential as a therapeutic agent against metabolic disorders and certain cancers.

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